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Compound of Interest

Compound Name: 3-Acetoxybenzofuran

Cat. No.: B1272115 Get Quote

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

3-Acetoxybenzofuran, tailored for researchers, scientists, and drug development

professionals. The guide presents predicted nuclear magnetic resonance (NMR), infrared (IR),

and mass spectrometry (MS) data, alongside detailed experimental protocols for acquiring such

spectra.

Spectroscopic Data Summary
The following tables summarize the predicted quantitative spectroscopic data for 3-
Acetoxybenzofuran. These predictions are based on established principles of spectroscopy

and data from analogous structures.

Table 1: Predicted ¹H NMR Data for 3-Acetoxybenzofuran
Chemical Shift (δ)
ppm

Multiplicity Number of Protons Assignment

~7.7 - 7.9 m 2H Aromatic-H

~7.3 - 7.5 m 2H Aromatic-H

~7.8 s 1H H-2

~2.4 s 3H -OCOCH₃

Solvent: CDCl₃, Reference: TMS at 0.00 ppm
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Table 2: Predicted ¹³C NMR Data for 3-
Acetoxybenzofuran

Chemical Shift (δ) ppm Carbon Type

~168 C=O

~155 C-O (furan)

~145 Quaternary C (aromatic)

~130 Aromatic CH

~125 Aromatic CH

~123 Aromatic CH

~120 Aromatic CH

~118 Quaternary C (aromatic)

~112 C-3

~21 -OCOCH₃

Solvent: CDCl₃

Table 3: Predicted IR Absorption Data for 3-
Acetoxybenzofuran

Wavenumber (cm⁻¹) Intensity
Functional Group
Vibration

~3100 - 3000 Medium Aromatic C-H Stretch

~1765 Strong C=O Stretch (ester)

~1600, ~1480 Medium-Strong Aromatic C=C Stretch

~1200 Strong C-O Stretch (ester)
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Table 4: Predicted Mass Spectrometry Data for 3-
Acetoxybenzofuran

m/z Relative Intensity (%) Assignment

176 50 [M]⁺ (Molecular Ion)

134 100 [M - C₂H₂O]⁺

105 30 [C₇H₅O]⁺

77 25 [C₆H₅]⁺

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above.

Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of purified 3-Acetoxybenzofuran in

0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0

ppm).

Data Acquisition:

Acquire ¹H NMR spectra on a 300 MHz or higher field spectrometer.

Acquire ¹³C NMR spectra with proton decoupling to simplify the spectrum to single lines for

each carbon environment.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform, phasing, and baseline correction.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (Thin Film Method):
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Dissolve a small amount of 3-Acetoxybenzofuran in a volatile solvent (e.g.,

dichloromethane or acetone).

Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).

Allow the solvent to evaporate, leaving a thin film of the compound on the plate.

Data Acquisition:

Record a background spectrum of the clean, empty sample compartment.

Place the salt plate with the sample in the spectrometer's sample holder.

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

Data Processing: The instrument software will automatically ratio the sample spectrum to the

background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
Sample Introduction: Introduce a dilute solution of 3-Acetoxybenzofuran into the mass

spectrometer, typically via direct infusion or after separation by gas chromatography (GC-

MS) or liquid chromatography (LC-MS).

Ionization: Utilize a suitable ionization technique. Electron Ionization (EI) is common for GC-

MS and will produce the parent molecular ion and characteristic fragment ions. Electrospray

Ionization (ESI) is often used for LC-MS.

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., quadrupole, time-of-flight).

Detection: The detector records the abundance of each ion at a specific m/z value,

generating the mass spectrum.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound like 3-Acetoxybenzofuran.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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